8-Fluoroquinolin-3-ol
Description
Significance of the Quinoline (B57606) Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of many synthetic and natural products with a broad spectrum of biological activities. nih.govevitachem.com Its rigid, planar structure provides an ideal foundation for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors. nih.gov This inherent "druggability" has cemented the quinoline scaffold's status as a "privileged structure" in medicinal chemistry. researchgate.netbiosynth.com
The versatility of the quinoline nucleus is demonstrated by its presence in a wide array of approved drugs, including antimalarials like chloroquine (B1663885), antibacterial agents such as ciprofloxacin (B1669076), and anticancer therapies. nih.govgoogle.com The ability to readily modify the quinoline core through various synthetic methodologies allows for the fine-tuning of its pharmacological profile, making it a continuously attractive template for the design of new therapeutic agents. researchgate.netvulcanchem.com
Strategic Integration of Fluorine in Bioactive Molecules
The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's therapeutic properties. nih.govambeed.com The unique physicochemical characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's behavior in a biological system. nih.gov
One of the primary benefits of fluorination is the improvement of metabolic stability. smolecule.com By blocking sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, the half-life of a drug can be extended. nih.gov Furthermore, the strategic placement of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can affect the molecule's solubility, membrane permeability, and binding affinity to its target protein. smolecule.com The presence of fluorine can also lead to more favorable interactions with the target protein, thereby increasing the potency of the drug. nih.govambeed.com
Current Research Landscape of 8-Fluoroquinolin-3-ol and Related Fluoroquinolinols
While extensive research has been conducted on the broader family of fluoroquinolones, particularly as antibacterial agents, the specific compound This compound is an emerging area of interest. Its structural isomer, 7-fluoroquinolin-8-ol, has been investigated for its antimicrobial properties and its ability to chelate metal ions, suggesting potential applications in treating bacterial infections and neurodegenerative diseases. nih.gov The position of the fluorine atom on the quinoline ring is known to significantly influence the biological activity of the molecule.
Research into derivatives of the 8-fluoroquinoline (B1294397) scaffold is beginning to reveal its potential. For instance, 1-(8-Fluoroquinolin-3-yl)ethan-1-ol (B13303964) , a closely related analog, has been identified as a building block for more complex quinoline derivatives and is being explored for its own potential antibacterial and antiviral properties. Another related compound, 8-Fluoroquinoline-3-carboxamide , has demonstrated potential as both an antimicrobial and an anticancer agent, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. smolecule.com
The synthesis of these and other fluoroquinolinol derivatives often involves multi-step processes. A common approach to creating compounds with a hydroxyl group at the 3-position, such as this compound, could potentially involve the reduction of a corresponding quinolinone precursor. The synthesis of related structures like 1-(8-Fluoroquinolin-3-yl)ethan-1-ol has been achieved through methods such as the reduction of 8-fluoroquinoline-3-carboxaldehyde.
The table below summarizes some of the key properties and reported activities of this compound and its closely related analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported or Potential Biological Activity |
| This compound | C₉H₆FNO | 163.15 | Potential agricultural germicide vulcanchem.com |
| 1-(8-Fluoroquinolin-3-yl)ethan-1-ol | C₁₁H₁₀FNO | 191.20 | Antibacterial, Antiviral |
| 8-Fluoroquinoline-3-carboxamide | C₁₀H₇FN₂O | 190.18 | Antimicrobial, Anticancer smolecule.com |
| 7-Fluoroquinolin-8-ol | C₉H₆FNO | 163.15 | Antimicrobial, Metal Chelation nih.gov |
| 6-Chloro-8-fluoroquinolin-4-ol | C₉H₅ClFNO | 197.59 | Intermediate for antibiotics researchgate.net |
The ongoing exploration of this compound and its derivatives is indicative of the continued interest in the quinoline scaffold as a source of novel therapeutic agents. The strategic placement of a fluorine atom at the 8-position and a hydroxyl group at the 3-position creates a unique electronic and structural profile that warrants further investigation to unlock its full medicinal potential. As research in this area progresses, a deeper understanding of the structure-activity relationships of this class of compounds will undoubtedly emerge, paving the way for the development of new and effective drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQMRPFJUOMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Fluoroquinolin 3 Ol and Structural Analogues
General Synthetic Routes for Fluoroquinolines
The construction of the core fluoroquinoline structure can be achieved through various methods, often by adapting classical quinoline (B57606) syntheses or by employing modern regioselective fluorination and hydroxylation techniques.
Several well-established name reactions for quinoline synthesis have been successfully adapted for the preparation of fluoroquinolines, primarily by using fluorinated anilines as starting materials. researchgate.netnih.gov These methods provide a foundational framework for accessing a wide array of substituted fluoroquinolines.
Skraup Synthesis: This reaction involves the cyclization of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov For the synthesis of fluoroquinolines, a fluorinated aniline is used as the precursor. For example, 5,7-difluoro- and 5,6,7-trifluoroquinolines have been synthesized from 3,5-difluoro- and 3,4,5-trifluoroanilines, respectively. researchgate.net Similarly, 6-fluoro-8-quinolinol has been prepared in 57% yield via a Skraup synthesis starting from 2-amino-5-fluorophenol. fordham.edufordham.edu A modified Skraup synthesis using pressure Q-tubes has also been reported to improve yields. nih.gov
Gould-Jacobs Reaction: This is a widely used method for producing quinolones, which are key intermediates for many antibacterial agents. quimicaorganica.orgmdpi.com The process typically starts with the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. quimicaorganica.orgmdpi.com This reaction has been instrumental in the synthesis of various fluoro-4-hydroxyquinoline-3-carboxylic acids, which are important precursors for fluoroquinolone antibiotics. researchgate.net
Friedländer Synthesis: This method provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net The reaction can be catalyzed by various acids or bases. wikipedia.org A significant advantage is its application in synthesizing 3-haloquinolines, including 3-fluoroquinolines, by using α-haloketones as reactants. thieme-connect.com To overcome the limited availability of 2-aminobenzaldehyde (B1207257) derivatives, a modified approach involves the in situ reduction of 2-nitrobenzaldehydes, which then undergo the Friedländer condensation. mdpi.com This has been used to produce compounds like methyl 2-benzyl-6-fluoroquinoline-3-carboxylate in high yield. mdpi.com
Combes Quinoline Synthesis: In the Combes synthesis, an aniline is condensed with a β-diketone under acidic conditions. wikipedia.orgmetu.edu.tr The reaction proceeds through a Schiff base intermediate which then undergoes an acid-catalyzed ring closure. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org
Table 1: Overview of Classical Syntheses Adapted for Fluoroquinolines
| Synthesis Method | Key Reactants | Typical Product Type | Reference |
|---|---|---|---|
| Skraup Synthesis | Fluorinated Aniline + Glycerol + H₂SO₄ | Fluoroquinolines | researchgate.netnih.govfordham.edufordham.edu |
| Gould-Jacobs Reaction | Fluorinated Aniline + Diethyl ethoxymethylenemalonate (EMME) | Fluoro-4-hydroxyquinoline-3-carboxylates | quimicaorganica.orgmdpi.comresearchgate.net |
| Friedländer Synthesis | Fluorinated 2-aminoaryl ketone/aldehyde + α-Methylene compound | Poly-substituted Fluoroquinolines | wikipedia.orgthieme-connect.commdpi.com |
| Combes Synthesis | Fluorinated Aniline + β-Diketone | 2,4-Disubstituted Fluoroquinolines | wikipedia.orgmetu.edu.tr |
Direct and regioselective fluorination of a pre-formed quinoline ring is a powerful strategy for synthesizing specific fluoroquinoline isomers.
Electrolytic Fluorination: An electrochemical method has been developed for the regioselective 5,8-difluorination of quinolines. This process uses HF:pyridine (B92270) as both the fluorinating reagent and the supporting electrolyte, providing moderate to good yields at room temperature within a short reaction time. georgiasouthern.edu
Transition-Metal-Free Fluorination: The fluorinating agent Selectfluor can be used for the direct fluorination of 8-aminoquinolines at the C-5 position in a transition-metal-free protocol. researchgate.net
Direct C(sp³)–H Bond Fluorination: While many methods focus on the aromatic rings, protocols for the direct fluorination of alkylated quinolines at the C(sp³)–H bond are also being explored, though classical methods are often limited. thieme-connect.com
Late-Stage Fluorination: Direct fluorination of a methyl group at the C-4 position of quinoline can be achieved using N-fluorobenzenesulfonimide (NFSI) to yield 4-(difluoromethyl)quinoline. Controlling the reaction conditions is crucial to prevent over-fluorination.
Introducing a hydroxyl group at the C-3 position of the quinoline nucleus is a synthetic challenge due to the electronic nature of the heterocycle, which typically favors substitution at the C-2 or C-4 positions. researchgate.netnih.gov However, recent methods have been developed to achieve this transformation with high regioselectivity.
A notable strategy involves the use of dearomatized intermediates. researchgate.netnih.gov Quinolines can be converted into oxazinoaza-arene intermediates. The resulting dienamine-type structure activates the C-3 position for nucleophilic attack. researchgate.netnih.gov Treatment of these intermediates with electrophilic peroxides leads to highly regioselective hydroxylation at the C-3 position. researchgate.netnih.govresearchgate.net This method effectively overrides the intrinsic reactivity of the quinoline ring to deliver the desired 3-hydroxyquinoline (B51751) derivatives. researchgate.netnih.gov Another approach involves the photochemical valence isomerization of pyridine N-oxides, which has also been shown to enable C-3 hydroxylation. acs.org
Derivatization and Functionalization Approaches
Once the 8-fluoroquinolin-3-ol core is synthesized, it can be further modified to create a diverse library of analogues. Functionalization can occur at various positions on the quinoline ring system.
The reactivity of the quinoline ring allows for the introduction of a wide range of substituents at multiple positions, enabling fine-tuning of the molecule's properties.
C-2 and C-4 Positions: The C-2 and C-4 positions are susceptible to modification. For instance, 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids via halogen/metal permutation or into 2-bromo-3-fluoroquinoline-4-carboxylic acids through deprotonation and carboxylation. epfl.ch Derivatization at the 2-, 3-, and 4-positions of an 8-thioquinoline scaffold was found to be well-tolerated in the development of enzyme inhibitors. nih.gov
C-7 Position: The C-7 position can be functionalized using iridium-catalyzed C-H borylation. This method selectively targets the C-7 position of 6-fluoroquinolines, allowing for the introduction of a boronic ester group, which can then participate in a variety of cross-coupling reactions to introduce diverse substituents. acs.org
C-8 Position: The fluorine atom at C-8 can direct metallation to adjacent positions. Lithiation of 8-fluoroquinoline (B1294397), for example, occurs at the C-7 position, allowing for subsequent functionalization. acs.org In another example, an 8-fluoroquinoline-3-carboxylic acid was converted to an 8-(tert-butylthio)quinoline derivative via nucleophilic aromatic substitution, where the tert-butylthio group replaced the fluorine at C-8. nih.gov
Table 2: Examples of Derivatization Reactions on the Fluoroquinoline Ring
| Position(s) | Reaction Type | Reagents/Catalysts | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-7 | C-H Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | Boronic Ester | acs.org |
| C-8 | Nucleophilic Aromatic Substitution (SNAr) | NaH, t-BuSH | Thioether | nih.gov |
| C-2 | Halogen/Metal Permutation & Carboxylation | n-BuLi, CO₂ | Carboxylic Acid | epfl.ch |
| C-4 | Deprotonation & Carboxylation | LTMP, CO₂ | Carboxylic Acid | epfl.ch |
| C-7 | Metalation-Iodination | LTMP, I₂ | Iodide | acs.org |
A powerful strategy in chemical research is the creation of hybrid molecules, where the fluoroquinolone scaffold is linked to other chemical entities to create novel functionalities.
Heteroaryl Hybrids: The carboxylic acid group at the C-3 position of fluoroquinolones is a common site for modification. It can be converted into various functional groups like esters, amides, nitriles, or acid halides, which then serve as handles for cyclization reactions to append other heterocyclic rings, such as five-membered heterocycles. nih.gov
Terpene Conjugates: Fluoroquinolones have been conjugated with terpene fragments. For instance, ciprofloxacin (B1669076) and norfloxacin (B1679917) have been functionalized with bulky terpene substituents like campholenic and 2-(isobornan-2-yl-sulfanyl)acetyl groups to create new molecular hybrids. researcher.life
Synthesis of Metal Complexes with Fluoroquinoline Ligands
The coordination chemistry of fluoroquinolones is a significant area of research, as the interaction with metal ions can modulate the properties of the parent molecule. Fluoroquinolones typically act as bidentate ligands, coordinating with metal ions through the ring carbonyl group at position-4 and one of the oxygen atoms of the carboxylic group at position-3. derpharmachemica.com The synthesis of these metal complexes often involves reacting a metal salt with the fluoroquinolone ligand, sometimes in the presence of other co-ligands.
A variety of transition metal complexes bearing quinolones as ligands have been prepared and characterized. mdpi.com For instance, complexes of Co(II) and Zn(II) have been synthesized using a Schiff base ligand derived from 6-fluoro-2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. nih.gov The general procedure involves dissolving the fluoroquinolone ligand in a suitable solvent like methanol, adding a base such as triethylamine (B128534) (TEA) to deprotonate the ligand, followed by the dropwise addition of a methanolic solution of the metal chloride (e.g., ZnCl₂ or CoCl₂·6H₂O). nih.gov The mixture is then typically refluxed for several hours to yield the final complex. nih.gov
Similarly, a series of metal(II) complexes with the fluoroquinolone fleroxacin (B1672770) were synthesized by reacting appropriate metal(II) chlorides with deprotonated fleroxacin in methanol. mdpi.com These reactions were conducted both in the absence and presence of chelating N,N'-donor ligands like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). mdpi.com For example, complexes with the formula [Cu(flrx)(N,N′-donor)Cl] were prepared by mixing methanolic solutions of deprotonated fleroxacin, CuCl₂·2H₂O, and the N,N'-donor ligand at room temperature. mdpi.com The synthesis of ternary complexes often follows a similar protocol, where equimolar mixtures of a metal chloride, a primary ligand like 1,10-phenanthroline, and a secondary ligand such as norfloxacin are stirred in a solvent mixture. derpharmachemica.com
The resulting complexes are characterized using various physicochemical and spectroscopic techniques, including elemental analysis, molar conductivity, IR, UV-vis, and mass spectrometry. mdpi.comnih.gov
| Metal Ion | Fluoroquinolone Ligand | Co-Ligand | General Synthetic Conditions | Resulting Complex Formula (Example) | Ref |
| Zn(II) | H₂L¹ | None | Methanol, TEA, Reflux (4h at 90°C) | [Zn(HL)₂] | nih.gov |
| Co(II) | H₂L¹ | None | Methanol, TEA, Reflux (4h at 90°C) | [Co(HL)₂(H₂O)₂] | nih.gov |
| Cu(II) | Fleroxacin (Hflrx) | 2,2'-Bipyridine (bipy) | Methanol, KOH, Room Temperature | [Cu(flrx)(bipy)Cl] | mdpi.com |
| Various M(II) | Fleroxacin (Hflrx) | None | Methanol, Reactant Ratio MCl₂:(flrx⁻) = 1:2 | [M(flrx)₂(MeOH)₂] | mdpi.com |
| Mn(II), Cr(III), etc. | Norfloxacin (nor) | 1,10-Phenanthroline (phen) | Methanol/Acetone, Stirring at RT | [M(nor)(phen)Cl]Cl or [M(nor)(phen)Cl₂] | derpharmachemica.com |
| ¹H₂L = (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol |
Advanced Synthetic Techniques in Fluoroquinoline Chemistry
To improve reaction efficiency, yield, and environmental footprint, chemists have moved beyond classical synthetic methods. Advanced techniques such as microwave-assisted synthesis, photochemical reactions, and click chemistry have been successfully applied to the synthesis of fluoroquinolones, enabling rapid access to novel and complex derivatives. ijbpas.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating methods. ijbpas.compharmainfo.in This technique has been effectively utilized in the synthesis of various fluoroquinolone derivatives. researchgate.net
One notable application is the Gould-Jacobs reaction for forming the quinoline core. For example, diethyl [(2-fluoroanilino)methylidene]malonate can be suspended in diphenyl ether and irradiated with microwaves (300 W) at 280°C for 30 minutes. cas.cz This process facilitates the cyclization to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. cas.cz Similarly, the decarboxylation of ethyl fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylates has been achieved by microwave irradiation (300 W) at 260°C for 20 minutes in diphenyl ether, a significant improvement in reaction time. cas.cz
Microwave heating has also been applied to the synthesis of fluoroquinolone-benzimidazole hybrids. pharmainfo.in The synthesis of Mannich bases of fluoroquinolones like ciprofloxacin and norfloxacin can be prepared by condensing the active hydrogen of a benzimidazole (B57391) derivative with formaldehyde (B43269) and the secondary amine of the fluoroquinolone's piperazine (B1678402) moiety under microwave irradiation. pharmainfo.in Another example involves the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, where the intermediate acetanilide (B955) is treated with dimethylformamide (DMF) and phosphorus oxychloride under microwave conditions. jmpas.com
| Reaction Type | Reactants | Conventional Method | Microwave Method | Benefit | Ref |
| Cyclization | Diethyl [(2-fluoroanilino)methylidene]malonate | Not specified | 30 min, 300 W, 280°C | Reduced reaction time | cas.cz |
| Decarboxylation | Ethyl fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Not specified | 20 min, 300 W, 260°C | Reduced reaction time | cas.cz |
| Glycosylation | 8-Fluoro-quinolin-4(1H)-one, Acetylated Ribofuranose | Not specified | 15 min, 150 W, 80°C | Superior time and yield | cas.cz |
| Suzuki Coupling | Bromo-fluoroquinolone, Arylboronic acid | Not specified | 7-12 min | Shorter reaction time, improved yield | researchgate.net |
Photochemical Reaction Pathways
Photochemistry offers unique pathways for the modification of fluoroquinolone structures. Upon irradiation, typically with UVA light, these molecules can generate highly reactive intermediates that undergo various transformations. mdpi.com The primary photochemical reaction for many fluoroquinolones under neutral conditions is the elimination of the fluorine atom at the C-6 position. mdpi.com However, other pathways, such as C-8 fluorine cleavage and side-chain oxidation, are also observed. mdpi.comresearchgate.net
The photodehalogenation of the C-F bond is a key process. researchgate.net For instance, studies on 6,8-dihalogenated fluoroquinolones have shown that photoinduced C8-F bond cleavage can occur, generating a triplet cation. researchgate.net This reactive intermediate can then undergo intramolecular reactions, such as insertion into an N-alkyl chain, or be trapped by external nucleophiles. researchgate.net
Photochemical reactions can also be harnessed for synthesis. A continuous-flow photochemical strategy was developed to synthesize 3-cyanoquinolines. acs.org This method involves the visible light irradiation of 2-(azidomethyl)-3-aryl-prop-2-enenitriles in the presence of N-bromosuccinimide (NBS). acs.org The light promotes the formation of an iminyl radical, which undergoes intramolecular cyclization onto the aryl ring to form the quinoline-3-carbonitrile structure. acs.org This flow chemistry approach allows for safe and rapid synthesis within minutes. acs.org Furthermore, UV irradiation (at 253.7 nm) has been shown to transform certain fluoroquinolones into other active ones, such as the conversion of pefloxacin (B1679150) to norfloxacin. acs.org
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgacs.org This methodology has been widely adopted for conjugating fluoroquinolones with other molecular fragments to create novel hybrid molecules. acs.org
The strategy often involves preparing an azide-functionalized fluoroquinolone intermediate, which is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. researchgate.net For example, a key intermediate, ethyl 7-azido-1-ethyl-fluoroquinolone-3-carboxylate, can be synthesized and subsequently used in CuAAC reactions with various alkynes to produce a library of 1,2,3-triazole-containing quinolone derivatives. researchgate.net This approach offers a highly selective and straightforward route for creating molecular hybrids that link the fluoroquinolone core to other pharmacophores or functional groups. acs.org
The application of click chemistry is a powerful tool in drug discovery, allowing for the rapid generation of diverse compound libraries. nih.govuga.edu By linking fluoroquinolones to triazole moieties, researchers aim to develop agents with enhanced properties or novel mechanisms of action. acs.org
Analytical and Spectroscopic Characterization of 8 Fluoroquinolin 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 8-fluoroquinolin-3-ol derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework and the electronic environment of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectra of this compound derivatives, the chemical shifts (δ) of the protons provide significant structural information. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the fluorine atom at the 8-position can introduce additional complexity through spin-spin coupling (J-coupling) with nearby protons, leading to splitting of the signals. For instance, in a related compound, 1-(8-fluoroquinolin-3-yl)ethan-1-ol (B13303964), the aromatic protons of the quinoline ring exhibit multiplet signals in the range of 7.2–9.0 ppm, showing the influence of fluorine coupling.
The hydroxyl (-OH) proton of the 3-ol group is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In some cases, this proton signal can be found between δ 2.0 and 3.0 ppm. Protons on substituents attached to the quinoline ring will have characteristic chemical shifts. For example, the methine proton (CH) of an ethanol (B145695) substituent at the 3-position in 1-(8-fluoroquinolin-3-yl)ethan-1-ol appears as a quartet at approximately δ 4.5 ppm.
Table 1: Representative ¹H NMR Data for an this compound Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic H (quinoline) | 7.2 - 9.0 | Multiplet | 4.5 - 8.0 | Quinoline ring protons |
| CH (substituent) | ~4.5 | Quartet | ~6.5 | CH adjacent to OH and aromatic ring |
| OH proton | ~2.0 - 3.0 | Broad singlet | - | Hydroxyl proton |
Data based on a representative derivative, 1-(8-fluoroquinolin-3-yl)ethan-1-ol, in DMSO-d6.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound derivatives, the carbon atoms of the quinoline ring typically resonate in the range of δ 110–160 ppm. The carbon atom bonded to the fluorine (C-8) will show a characteristic large coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. Similarly, the carbon atom attached to the hydroxyl group (C-3) will also have a distinct chemical shift.
For example, in a study of various fluorinated quinoline analogs, the carbon attached to fluorine (C-8) in an 8-fluoro-2,3-dimethylquinolin-4-yl derivative was observed as a doublet with a large coupling constant of approximately 256 Hz. mdpi.com The chemical shifts of other quinoline carbons are also influenced by the fluorine substituent, often showing smaller C-F coupling constants. mdpi.com
Table 2: Representative ¹³C NMR Data for an 8-Fluoro-2,3-dimethylquinolin-4-yl Derivative
| Carbon Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C=O | 162.59 | |
| C-F | 157.74 | d, J = 256.1 Hz |
| Aromatic C | 113.39 - 151.47 | d, J = 2.4 - 19.2 Hz |
| CH₃ | 12.91, 24.32 |
Data from 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound derivatives, HRMS is used to confirm the elemental composition, including the presence of fluorine, nitrogen, and oxygen. For instance, the molecular ion peak for 1-(8-fluoroquinolin-3-yl)ethan-1-ol would be consistent with the m/z for its molecular formula, C₁₁H₁₀FNO. In studies of related fluorinated quinoline analogs, HRMS (ESI) has been successfully used to confirm the calculated molecular masses of the synthesized compounds. mdpi.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of an this compound derivative, a broad absorption band is typically observed in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. savemyexams.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1400 cm⁻¹ region. vscht.cz The C-F stretching vibration will also be present, typically in the 1100-1000 cm⁻¹ range. For example, the IR spectrum of 1-(8-fluoroquinolin-3-yl)ethan-1-ol shows an O-H stretch around 2539 cm⁻¹ and also displays aromatic C-H and C-F stretches.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3200 - 3500 | Broad, strong |
| C-H (aromatic) | 3000 - 3100 | Sharp, variable |
| C=C, C=N (aromatic ring) | 1400 - 1600 | Variable |
| C-F | 1000 - 1100 | Strong |
| C-O (alcohol) | 1050 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines. The UV-Vis spectrum of a quinoline derivative typically shows multiple absorption bands corresponding to π→π* and n→π* transitions. vulcanchem.com For a related compound, 3-fluoroquinolin-6-ol, absorption maxima are observed at 254 nm (π→π* transition) and 310 nm (n→π* transition), which is consistent with a conjugated aromatic system. vulcanchem.com The exact position and intensity of these bands for this compound would be influenced by the substitution pattern on the quinoline ring. The phenolic nature of these compounds means their UV-Vis spectra can be sensitive to pH.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a key technique for investigating the photophysical properties of quinoline derivatives. The introduction of a fluorine atom and a hydroxyl group on the quinoline ring can significantly influence the molecule's fluorescence behavior, including its emission wavelength and intensity.
The fluorescence properties of quinoline derivatives are sensitive to their molecular structure and environment. For instance, many quinoline derivatives exhibit fluorescence in the blue to green region of the spectrum. mdpi.com The emission spectra are attributed to π–π* transitions within the quinoline framework. mdpi.com The solvent polarity can also affect the fluorescence properties; a shift to a longer wavelength (red shift) in the emission band is often observed in more polar solvents. scielo.br This phenomenon, known as solvatochromism, suggests an intramolecular charge transfer (ICT) character in the excited state. scielo.br
In some cases, the fluorescence of quinoline derivatives can be weak. For example, 8-hydroxyquinoline (B1678124) (a related compound) is known for its very weak fluorescence due to a rapid nonradiative process involving excited-state intramolecular proton transfer (ESIPT). polyu.edu.hk However, structural modifications, such as the formation of metal complexes or derivatization, can enhance fluorescence. polyu.edu.hkresearchgate.net For example, certain zinc complexes of 8-hydroxyquinoline derivatives have been shown to exhibit significant fluorescence. researchgate.net
Research on specific fluoroquinoline derivatives provides further insight. A study on (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol and its metal complexes reported their fluorescence properties as part of their structural characterization. nih.govacs.org Another study on bis-quinolin-3-yl chalcones noted that the synthesized compounds displayed maximum emission wavelengths ranging from 215 nm to 290 nm, with strong electron-withdrawing groups like nitro substituents leading to fluorescence quenching. rsc.org
The photophysical properties of a specific quinoline derivative, 8d, were studied in various solvents, showing how the environment affects its fluorescence. scielo.br
Table 1: Photophysical Properties of Quinoline Derivative 8d in Various Solvents scielo.br
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Dichloromethane | 350 | 400 | 3600 |
| Acetonitrile | 350 | 405 | 3900 |
| Ethanol | 350 | 410 | 4200 |
Note: This interactive table is based on data for a representative quinoline derivative to illustrate solvent effects.
Thermal Analysis Methods
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the thermal stability and phase behavior of this compound derivatives.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can reveal information about melting points, phase transitions, and decomposition temperatures. acs.org For example, calorimetric analyses of various quinolone derivatives have shown high melting points, often above 490 K. acs.org In a study of novel 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives, DSC and TGA were used to support the characterization of the compounds. researchgate.net
TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the thermal stability and decomposition profile of a compound. The thermogravimetric analysis of metal complexes of a fluoroquinoline derivative, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, was performed as part of their characterization, indicating their stability over a certain temperature range. nih.govacs.org
Table 2: Thermal Data for Selected Quinolone Derivatives and Complexes
| Compound | Melting Point (°C) | Analysis Method | Reference |
|---|---|---|---|
| (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | 65–70 | Melting Point | nih.gov |
| Zinc(II) Complex of the above ligand | 205–210 | Melting Point | nih.govacs.org |
| Cobalt(II) Complex of the above ligand | 255–260 | Melting Point | nih.gov |
| Ciprofloxacin (B1669076) | > 250 (decomposition) | DSC | acs.org |
| Norfloxacin (B1679917) | > 220 (decomposition) | DSC | acs.org |
Note: This interactive table includes data for related fluoroquinoline derivatives and their complexes to illustrate typical thermal properties.
X-ray Crystallography for Molecular Structure Elucidation
For quinoline derivatives, single-crystal X-ray diffraction has been used to confirm the structures of newly synthesized compounds and to analyze intermolecular interactions such as hydrogen bonding and π–π stacking, which stabilize the crystal structure. mdpi.commdpi.com
For instance, the crystal structure of 7,9-Dibromobenzo[h]quinolin-10-ol was determined and showed an intramolecular hydrogen bond and intermolecular π–π interactions that lead to the formation of a cyclic centrosymmetric dimer. mdpi.com Similarly, the crystal structures of two novel 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives were solved, revealing details about their supramolecular interactions. researchgate.net The analysis of the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one was also performed using a Bruker D8 Venture diffractometer to collect diffraction data. bohrium.com
While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of analogous structures provides valuable predictions. For related compounds, quinoline-phenyl dihedral angles are typically in the range of 45–60°, and intramolecular hydrogen bonds are observed. vulcanchem.com
Table 3: Crystallographic Data for a Representative Benzo[h]quinolin-10-ol Derivative mdpi.com
| Parameter | 7,9-Dibromobenzo[h]quinolin-10-ol |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9573(4) |
| b (Å) | 18.0416(18) |
| c (Å) | 15.8210(16) |
| **β (°) ** | 96.139(3) |
| Volume (ų) | 1124.2(2) |
| Z | 4 |
Note: This interactive table presents data for a related quinolinol derivative to exemplify the type of information obtained from X-ray crystallography.
Biological Activities and Pharmacological Potential of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently a lack of specific published research data on the biological and pharmacological activities of the compound This compound .
The broader class of fluoroquinolone and quinolinol derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, including antimicrobial and antineoplastic properties. researchgate.netontosight.aimdpi.com The placement of the fluorine atom and other substituents on the quinoline ring system is known to significantly influence the compound's biological profile. vulcanchem.commdpi.com
However, specific experimental data detailing the efficacy of This compound in the following areas could not be located in the available literature:
Antimicrobial Efficacy , including specific activity profiles against Gram-positive and Gram-negative bacteria.
Antifungal Activity Assessment .
Antiviral Properties Investigation .
Antineoplastic and Antiproliferative Activities .
Research has been conducted on structurally related compounds, such as 1-(8-Fluoroquinolin-3-yl)ethan-1-ol , 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) derivatives mdpi.com, and various other fluoroquinolines. vulcanchem.comontosight.ai These studies indicate that the fluoroquinoline scaffold is a promising area for the development of new therapeutic agents. However, this body of research does not provide the specific data required to detail the biological activities of This compound itself.
Due to the absence of specific research findings and data tables for This compound , the requested detailed article sections cannot be generated at this time. Further experimental research is required to characterize the pharmacological potential of this specific compound.
Biological Activities and Pharmacological Potential of Fluoroquinolinols
Antineoplastic and Antiproliferative Activities
Cytotoxicity Against Diverse Human Cancer Cell Lines
While direct studies on the cytotoxicity of 8-Fluoroquinolin-3-ol are limited, the broader class of fluoroquinolone derivatives has demonstrated significant potential as anticancer agents. news-medical.net Research into novel fluoroquinolone analogs has revealed broad-spectrum cytotoxicity comparable to established chemotherapy drugs like Etoposide. news-medical.net For instance, certain ciprofloxacin (B1669076) hydrazide derivatives have shown remarkable reductions in cell proliferation across a wide range of cancer cell lines. news-medical.net These derivatives have exhibited IC50 values that are significantly lower than Etoposide, indicating a greater cytotoxic potency in some cases. news-medical.net
Furthermore, in cytotoxicity assays against normal cell lines, such as the VERO cell line, many of these fluoroquinolone compounds have been found to be selectively more toxic to cancer cells, a crucial characteristic for potential anticancer drugs. news-medical.net One derivative, in particular, displayed high selectivity for cancer cells with markedly reduced toxicity to normal cells. news-medical.net This selectivity suggests that fluoroquinolone-based compounds could be developed into targeted cancer therapies with fewer side effects.
Anti-leukemia Effects
The potential of quinoline-based compounds in the treatment of leukemia has been an area of active investigation. While specific data on this compound is not yet available, studies on related quinoline (B57606) derivatives suggest a promising anti-leukemic profile. For example, substituted quinoline-type alkaloids have been identified as useful for cancer treatment, demonstrating good solubility and acceptable cell toxicity. google.com
Research has shown that certain quinoline derivatives can inhibit the growth of various human leukemia cell lines. mdpi.com For instance, a novel substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivative has demonstrated cytotoxic potential against several leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells. mdpi.com This indicates that the core quinoline structure and its analogs are promising scaffolds for the development of new anti-leukemic agents. nih.gov The mechanisms underlying these effects are thought to involve the induction of apoptosis and cell cycle arrest in the cancer cells.
Anti-inflammatory and Immunomodulatory Actions
The quinoline scaffold is not only associated with antimicrobial and anticancer properties but also with significant anti-inflammatory and immunomodulatory effects. nih.gov These actions are often mediated through the modulation of key signaling pathways and the production of inflammatory mediators.
Modulation of Cytokine Production (e.g., TNF-α, IL-6)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory response. The modulation of these cytokines is a key target for anti-inflammatory therapies. nih.govd-nb.info Fluoroquinolones, as a class, have been shown to affect the synthesis of pro-inflammatory cytokines. frontiersin.org
Studies on various compounds have demonstrated the ability to reduce the release of IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs). frontiersin.org In some instances, a significant decrease in the release of other pro-inflammatory cytokines like IL-12 has also been observed. frontiersin.org Furthermore, certain phloroglucinol (B13840) derivatives have been shown to dose-dependently reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in stimulated microglial cells. nih.gov This suggests that compounds with a quinoline-like structure may exert their anti-inflammatory effects by downregulating the production of these key signaling molecules. The ability of these compounds to modulate cytokine release points to their potential in treating a variety of inflammatory conditions. mdpi.com
Antioxidant Capacity Determination
Various assays are employed to determine antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and methods to assess metal-chelating properties. mdpi.combenthamdirect.comnih.gov For example, studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring is beneficial for antioxidant activity. mdpi.com In particular, derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited both antioxidant and metal-chelating properties. mdpi.com Similarly, certain synthesized quinolinol Mannich bases have demonstrated antioxidant activity in the DPPH free radical scavenging assay. benthamdirect.com These findings suggest that this compound, with its hydroxyl group, may also exhibit antioxidant properties, although further investigation is required to confirm this.
Enzyme Modulation and Inhibition Studies
The ability of quinoline derivatives to interact with and inhibit various enzymes is a key aspect of their therapeutic potential. This section explores the prospective inhibitory activity of this compound against several bacterial enzymes.
Bacterial Enzyme Inhibition (e.g., DNA Gyrase, Dihydrofolate Reductase, Tyrosyl-tRNA Synthetase)
DNA Gyrase: Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.net This inhibition is a primary mechanism of their antibacterial action. researchgate.net The binding of fluoroquinolones to the DNA-gyrase complex traps a reaction intermediate, leading to breaks in the DNA and ultimately bacterial cell death. researchgate.net The structure of many fluoroquinolones, including the presence of a fluorine atom, can enhance their activity against DNA gyrase. researchgate.net Studies on various fluoroquinolone derivatives have demonstrated their potent inhibition of DNA gyrase, with some compounds showing significant activity against fluoroquinolone-resistant bacterial strains. nih.govresearchgate.net
Dihydrofolate Reductase (DHFR): DHFR is another critical enzyme in both prokaryotic and eukaryotic cells, involved in the synthesis of essential cellular components. nih.govvietnamjournal.ru Inhibition of DHFR is a proven strategy for cancer and infectious disease therapy. wikipedia.orgdiva-portal.org While direct inhibition of DHFR by this compound has not been reported, analogs such as quinazolines have been designed and evaluated as DHFR inhibitors. nih.govnih.gov Some of these quinazoline (B50416) analogs have shown potent DHFR inhibition, suggesting that the broader structural class to which this compound belongs could be explored for this activity. nih.gov
Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis, making it an attractive target for the development of new antibacterial agents. frontiersin.orgresearcher.lifenih.gov Inhibition of Tyrosyl-tRNA synthetase would disrupt protein synthesis and impair bacterial growth. researchgate.net Research has indicated that quinoline derivatives can act as inhibitors of this enzyme. frontiersin.orgresearchgate.net For instance, certain quinoline derivatives have been used in combination with D-amino acids to enhance their inhibitory activity on parasite growth by targeting the D-aminoacyl-tRNA deacylase (DTD) protein, which is structurally related to Tyrosyl-tRNA synthetase. frontiersin.org This suggests that the quinoline scaffold may have the potential to be developed into inhibitors of Tyrosyl-tRNA synthetase.
Cytochrome P450 (CYP450) Enzyme Interactions
Fluoroquinolones as a class of compounds are known to interact with the Cytochrome P450 (CYP450) family of enzymes, which are crucial for the metabolism of a vast number of drugs. cliniciansbrief.commedsafe.govt.nz These interactions can lead to altered drug concentrations in the body, potentially affecting their efficacy and safety. tg.org.auaumet.com The inhibition or induction of CYP450 enzymes can result in clinically significant drug-drug interactions. tg.org.auaumet.com For instance, some drugs can inhibit CYP450 enzymes, slowing the metabolism of other drugs and leading to increased concentrations and a higher risk of adverse effects. aumet.com Conversely, other substances can induce these enzymes, accelerating drug metabolism and potentially reducing their therapeutic effect. medsafe.govt.nz
Key CYP450 enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. medsafe.govt.nzaumet.com CYP3A4 is particularly significant as it is responsible for the metabolism of over half of all medications. medsafe.govt.nz The interaction of fluoroquinolones with these enzymes can vary. For example, some fluoroquinolones may act as inhibitors of specific CYP450 isoforms. cliniciansbrief.com The clinical relevance of these interactions depends on several factors, including the specific fluoroquinolone, the co-administered drug, and patient-specific factors. tg.org.au
| CYP450 Enzyme | Function | Examples of Interacting Drugs/Substances |
| CYP3A4 | Metabolizes over 50% of drugs. medsafe.govt.nz | Clarithromycin, Erythromycin, Ketoconazole, Verapamil, Grapefruit Juice (Inhibitors); Phenobarbital, Phenytoin, Rifampicin, St. John's Wort (Inducers). medsafe.govt.nz |
| CYP2D6 | Metabolizes many antidepressants and beta-blockers. aumet.com | Fluoxetine, Paroxetine (Inhibitors). tg.org.au |
| CYP2C9 | Metabolizes warfarin (B611796) and some NSAIDs. aumet.com | Fluconazole (Inhibitor). aumet.com |
| CYP2C19 | Metabolizes clopidogrel (B1663587) and some proton pump inhibitors. aumet.com | Omeprazole. aumet.com |
| CYP1A2 | Involved in the metabolism of various drugs. | Fluvoxamine (Inhibitor). tg.org.au |
This table provides a general overview of CYP450 interactions and is not specific to this compound.
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of oral anti-diabetic agents that function by impeding the digestion of carbohydrates. wikipedia.org These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. wikipedia.orgfrontiersin.org By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to reduced glucose absorption and a decrease in post-meal blood glucose levels. wikipedia.orgfrontiersin.org
The therapeutic potential of inhibiting α-glucosidase has led to the investigation of various compounds, including derivatives of quinoline. researchgate.net A study on a series of quinoline derivatives demonstrated their potential as potent α-glucosidase inhibitors, with some compounds showing significantly higher potency than the standard drug, acarbose. researchgate.net The inhibitory activity of these compounds is influenced by their molecular structure. researchgate.net For instance, kinetic studies have revealed that some quinoline derivatives act as competitive inhibitors of the α-glucosidase enzyme. researchgate.net
| Compound Type | Inhibitory Activity (IC50) | Mode of Inhibition |
| Quinoline Derivatives | 2.60 to 102.12 μM researchgate.net | Competitive researchgate.net |
| Acarbose (Standard) | 38.25 ± 0.12 μM researchgate.net | Competitive wikipedia.org |
| Flavan-3-ols (e.g., (+)-Catechin) | 1.12 to 1276.51 µM nih.gov | Competitive nih.gov |
This table presents inhibitory data for various classes of compounds against α-glucosidase and is not specific to this compound.
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix components. mdpi.com Elevated activity of certain MMPs, particularly the gelatinases MMP-2 and MMP-9, has been associated with various pathological processes, including tumor invasion and metastasis. mdpi.comnih.gov Consequently, the development of MMP inhibitors has become an important area of research. nih.govdrugbank.com
8-Hydroxyquinoline (B1678124) derivatives have emerged as a promising class of MMP inhibitors. nih.gov Their mechanism of action is often attributed to their ability to chelate the zinc ion within the active site of the enzyme. mdpi.com Research has shown that specific 8-hydroxyquinoline derivatives can effectively inhibit MMP-2 and MMP-9 at submicromolar concentrations. nih.gov For example, compounds 5e and 5h from a synthesized series demonstrated potent inhibitory activity against both MMP-2 and MMP-9, and also exhibited anti-proliferative and anti-invasive properties in cancer cell lines. nih.gov
| Inhibitor | Target MMP | IC50 Value |
| MMP-2/MMP-9 Inhibitor I | MMP-2 | 310 nM sigmaaldrich.commerckmillipore.com |
| MMP-9 | 240 nM sigmaaldrich.commerckmillipore.com | |
| 8-Hydroxyquinoline Derivative (Compound 5e) | MMP-2/9 | Submicromolar nih.gov |
| 8-Hydroxyquinoline Derivative (Compound 5h) | MMP-2/9 | Submicromolar nih.gov |
This table provides examples of MMP inhibitors and their potencies and is not specific to this compound.
Topoisomerase-II Inhibition
Topoisomerase II is a vital nuclear enzyme that plays a crucial role in managing DNA topology, including processes like replication and chromosome segregation. ufl.edu It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. ufl.edunih.gov This enzymatic activity makes topoisomerase II a well-established target for anticancer drugs. mdpi.com
Fluoroquinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov However, some fluoroquinolones have also been shown to inhibit human topoisomerase IIα, particularly when activated by UVA irradiation. nih.gov For instance, the fluoroquinolone Bay y3118 demonstrated strong inhibition of human topoisomerase IIα in the presence of UVA light, an effect that was not observed in the absence of irradiation. nih.gov This inhibition appears to be linked to the photochemical properties of the specific fluoroquinolone and may involve the formation of a ternary complex with the enzyme and DNA. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov These drugs work by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com This leads to increased levels of acetylcholine in the brain, which can help to alleviate some of the cognitive symptoms of the disease. scienceasia.orgnih.gov
The quest for new and more effective cholinesterase inhibitors has led to the investigation of various heterocyclic compounds, including derivatives of quinoline. researchgate.neteuropeanreview.org Research has shown that certain quinoline derivatives can be potent inhibitors of both AChE and BChE. mdpi.com For instance, a series of amodiaquine (B18356) derivatives, which contain a quinoline core, were found to be highly potent inhibitors of both enzymes, with inhibition constants in the nanomolar and low micromolar range. mdpi.com Some of these compounds also exhibited selectivity for AChE over BChE. mdpi.com The inhibition of BChE is also considered a promising therapeutic strategy, particularly in the later stages of Alzheimer's disease. nih.govmdpi.com
| Compound Class | Target Enzyme | Inhibition Potency (Ki or IC50) |
| Amodiaquine Derivatives | AChE & BChE | nM to low µM range mdpi.com |
| Glycyrol (Coumarin) | BChE | IC50 = 7.22 µM mdpi.com |
| AChE | IC50 = 14.77 µM mdpi.com | |
| Pyridyl–Pyridazine Derivatives | BChE | IC50 = 0.41 µM (most potent) mdpi.com |
This table presents inhibitory data for various classes of compounds against cholinesterases and is not specific to this compound.
Research in Neurological and Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in specific brain regions. nih.govmdpi.com A key pathological feature of many of these diseases is the aggregation of misfolded proteins and oxidative stress. nih.gov Research into therapeutic strategies often focuses on targets that can mitigate these processes. mdpi.com
Metal Ionophore Activity
The "metal hypothesis" of Alzheimer's disease suggests that the dysregulation of metal ions, particularly zinc and copper, plays a role in the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease. nih.gov Metal chelating agents have been explored as a therapeutic approach to dissolve these plaques by modulating metal-Aβ interactions. nih.gov
8-Hydroxyquinoline derivatives have been identified as promising metal ionophores. nih.gov These compounds can facilitate the transport of metal ions across cell membranes. nih.gov For example, clioquinol, an 8-hydroxyquinoline derivative, has been shown to promote the cellular uptake of zinc and copper, which in turn can trigger protective signaling pathways that help to degrade Aβ and reduce its toxicity. nih.gov The strategic fluorination of 8-hydroxyquinoline structures has been investigated as a means to develop novel metal ionophores with enhanced properties. nih.govresearchgate.net Several fluorinated 8-hydroxyquinoline compounds have demonstrated significant metal ionophore activity, showing a substantial increase in copper and zinc uptake in cellular assays. nih.gov
Modulation of Amyloid-Beta Aggregation
Following a comprehensive search of scientific literature and research databases, no specific studies or detailed findings on the direct role of the chemical compound This compound in the modulation of amyloid-beta aggregation could be identified.
Current research on the inhibition of amyloid-beta aggregation by quinoline derivatives has primarily focused on other structural analogs, particularly fluorinated 8-hydroxyquinolines. Current time information in Bangalore, IN.nih.govnih.gov These related compounds have been investigated for their potential to chelate metal ions involved in amyloid plaque formation and to interfere with the aggregation process of amyloid-beta peptides, which is a key pathological hallmark of Alzheimer's disease. Current time information in Bangalore, IN.nih.gov
However, specific experimental data, such as detailed research findings or data tables quantifying the inhibitory effects of This compound on amyloid-beta fibrillogenesis, are not available in the reviewed literature. While related compounds are being explored for their potential therapeutic applications in neurodegenerative diseases, the specific biological activity of This compound in the context of amyloid-beta aggregation remains an uninvestigated area according to the available search results.
Further research would be necessary to determine if This compound possesses any activity related to the modulation of amyloid-beta aggregation.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of the Fluorine Atom Position on Biological Potency
The introduction of fluorine into the quinoline (B57606) ring is a well-established strategy for enhancing biological activity. researchgate.net The position of the fluorine atom is a critical determinant of its effect on the molecule's potency and pharmacological profile.
Historically, a major advancement in the development of quinolone antibacterials was the discovery that a fluorine atom at the C-6 position conferred broad and potent antimicrobial activity. nih.govorientjchem.org This substitution significantly enhances the compound's penetration into bacterial cells and its inhibitory activity against DNA gyrase. orientjchem.org
| Fluorine Position | Influence on Biological Potency | Target/Activity | Reference |
| C-6 | Significantly enhances antibacterial activity and potency. | DNA Gyrase | nih.govorientjchem.org |
| C-8 | Increases potency against eukaryotic topoisomerase II. | Topoisomerase II | nih.gov |
| C-7 | Used in the development of antimalarial drugs like Fluoroquine. | Antimalarial | researchgate.net |
Role of the Hydroxyl Group in Biological Efficacy
The hydroxyl (-OH) group is a key functional group that can dramatically influence a molecule's biological efficacy through various mechanisms, including hydrogen bonding and metal chelation. In quinoline derivatives, the position of the hydroxyl group is critical to its function.
Furthermore, the antioxidant capacity of polyhydroxylated compounds is often correlated with the number and position of hydroxyl groups. nih.govmdpi.com The 3-hydroxyl group in 8-Fluoroquinolin-3-ol could therefore contribute to potential antioxidant effects by acting as a hydrogen donor to scavenge free radicals. The ability of the hydroxyl group to form hydrogen bonds can also be crucial for orienting the molecule within a biological target's binding site, enhancing affinity and efficacy. nih.gov
Impact of Substituent Type and Positional Isomerism on the Quinoline Core
Beyond the foundational fluorine and hydroxyl groups of this compound, the biological activity of the quinoline scaffold can be finely tuned by introducing various substituents at different positions. The type of substituent and its location (positional isomerism) are critical for determining the resulting pharmacological profile.
Structure-activity relationship studies of quinolone antibacterials have established several key principles:
N-1 Position: Substitution at the N-1 position is considered essential for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. nih.gov
C-7 Position: The introduction of a bulky, basic substituent like a piperazine (B1678402) ring at the C-7 position is known to broaden the spectrum of antibacterial activity and increase potency. nih.gov
C-5 Position: In some series, the addition of a methyl group at the C-5 position was found to enhance in vitro potency for compounds also containing a cyclopropyl group at N-1. biointerfaceresearch.com
In the context of anticancer activity, SAR studies have revealed different positional sensitivities. For instance, some studies have found that substitutions at the C-2 and C-3 positions lead to greater activity against certain cancer cell lines compared to substitutions at C-4 and C-8. orientjchem.org Conversely, for multidrug-resistant cancer cells, modifications at the C-5 and C-7 positions of 8-hydroxyquinolines with halogens or Mannich bases were shown to be critical for selective toxicity. nih.gov These findings highlight that the optimal substitution pattern is highly dependent on the specific biological target and desired therapeutic outcome.
| Position | Typical Substituent | Influence on Biological Activity | Reference |
| N-1 | Cyclopropyl, Ethyl | Essential for antibacterial activity. | nih.gov |
| C-2, C-3 | Various groups | Can enhance anticancer activity. | orientjchem.org |
| C-5 | Methyl | Can enhance in vitro antibacterial potency. | biointerfaceresearch.com |
| C-7 | Piperazine, Pyrrolidine | Broadens antibacterial spectrum. | nih.gov |
Stereochemical Considerations in Biological Activity
While the parent molecule this compound is achiral, the introduction of substituents on the quinoline core or its side chains can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design because biological systems, such as enzymes and receptors, are themselves chiral.
The interaction between a small molecule and its biological target is highly dependent on the molecule's shape. Consequently, different stereoisomers of a chiral drug can exhibit significant differences in their biological activity, potency, and pharmacokinetic profiles.
A classic example within the broader quinolone class is the antibiotic ofloxacin, which is a racemic mixture of two enantiomers. The (S)-(-)-enantiomer, known as levofloxacin, is responsible for virtually all the antibacterial activity, being 8 to 128 times more active than the (R)-(+)-enantiomer, dextrofloxacin. This demonstrates that a precise three-dimensional fit with the target enzyme (DNA gyrase/topoisomerase IV) is required for efficacy. Therefore, should this compound be modified in a way that introduces chirality, it would be essential to separate and evaluate each stereoisomer individually to identify the most active and least toxic form.
Correlation of Molecular Geometry and Conjugation with Pharmacological Profiles
For compounds that act by intercalating into DNA, a planar molecular structure is a critical requirement. This planarity allows the molecule to slide between the base pairs of the DNA double helix, disrupting its structure and inhibiting processes like replication and transcription. Quinoline derivatives with extended planar structures and conjugated systems often exhibit enhanced anticancer activity through this mechanism. orientjchem.org
The conjugation of the aromatic system also influences the molecule's electronic properties, which are crucial for binding to target proteins. The hydroxyl group at C-3 in this compound can influence the coplanarity and electronic conjugation of the entire ring system. In related flavonoid compounds, the removal of a 3-OH group was found to annul coplanarity and conjugation, which in turn compromised their free-radical scavenging ability. nih.gov This suggests that the 3-OH group in this compound may help maintain a molecular geometry and electronic distribution that is favorable for certain biological activities, such as antioxidant effects. Any substitution that disrupts this planarity could potentially lead to a decrease in activity for mechanisms reliant on such a geometry.
SAR of Metal Complexes Derived from Fluoroquinolinols
Quinolinol derivatives, particularly those with a hydroxyl group positioned for chelation, are highly effective at forming stable complexes with a wide range of metal ions. The biological activity of 8-hydroxyquinoline (B1678124) and its derivatives is often directly attributed to their ability to act as potent metal chelators. nih.govnih.gov Although this compound does not possess the classic 8-hydroxy chelating motif, the presence of the heteroaromatic nitrogen and the 3-hydroxyl group can still allow for metal coordination.
The formation of metal complexes can significantly enhance the biological activity of the parent quinolinol ligand. This strategy has been used to overcome bacterial resistance and to design novel anticancer agents. The structure-activity relationships of these metal complexes depend on several factors:
The Nature of the Metal Ion: Different metal ions (e.g., Cu(II), Zn(II), Fe(III), Co(II)) can result in complexes with varying geometries, stability, and biological activities. The choice of metal can influence the complex's lipophilicity, its ability to participate in redox reactions, and its affinity for biological targets. nih.gov
The Ligand Structure: The substituents on the quinolinol ring influence the electronic properties and steric environment of the metal-binding site, which in turn affects the stability and reactivity of the resulting complex.
For example, the anticancer effects of some 8-hydroxyquinoline derivatives are directly related to their ability to chelate and transport copper and zinc ions, disrupting cellular metal homeostasis and inhibiting metalloenzymes crucial for cancer cell survival. nih.gov Similarly, neuroprotective effects have been observed in 8-aminoquinoline-based copper complexes. nih.gov Therefore, metal complexes derived from this compound represent a promising avenue for developing derivatives with potentially enhanced or novel pharmacological profiles.
Mechanistic Investigations of Biological Action
Molecular Interactions with Biological Targets
The planar aromatic structure of the quinoline (B57606) core is a key feature that enables it to interact with various biological targets. The addition of a fluorine atom, as in 8-Fluoroquinolin-3-ol, can enhance binding affinity and metabolic stability, potentially increasing the potency of these interactions. myskinrecipes.com
Many planar aromatic molecules, including numerous quinoline derivatives, exert their biological effects by intercalating into double-stranded DNA (dsDNA). nih.govnih.gov This process involves the insertion of the flat ring system between the base pairs of the DNA helix. nih.gov This interaction can physically block the progression of DNA polymerase and other DNA-processing enzymes, thereby inhibiting replication and transcription.
The binding of an intercalator to DNA can lead to several structural perturbations:
DNA Unwinding: Intercalation can reduce the helical twist of the DNA, leading to localized unwinding.
Stabilization of the Double Helix: Intercalators can increase the melting temperature (T_m) of dsDNA, indicating a stabilization of the helical structure. For example, intercalators like ethidium (B1194527) and chloroquine (B1663885) have been shown to increase the T_m of dsDNA significantly. nih.gov
Studies on compounds like chloroquine, which features a quinoline ring, show that this intercalation is an entropically driven process with a dissociation constant (K_D) in the micromolar range. nih.govresearchgate.net
Table 1: Characteristics of DNA Intercalation by Representative Compounds
| Feature | Description | Consequence | Reference |
|---|---|---|---|
| Binding Mode | Insertion of a planar aromatic ring system between DNA base pairs. | Disrupts DNA stacking and alters helical structure. | nih.gov |
| Structural Change | Increases DNA contour length and unwinds the double helix. | Impedes the function of DNA-processing enzymes like polymerases and topoisomerases. | nih.gov |
| Thermodynamics | Typically an entropically driven process. | Favorable binding under physiological conditions. | nih.govresearchgate.net |
| Helix Stability | Increases the melting temperature (T_m) of dsDNA. | Stabilizes the DNA double helix against thermal denaturation. | nih.gov |
Fluoroquinolones are well-known for their antibacterial activity, which stems from the inhibition of bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV. nih.gov The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the cleaved DNA. researchgate.net
Molecular docking and structural studies of related fluoroquinolones reveal key binding interactions within the enzyme's active site:
Magnesium Ion Chelation: The carboxyl and keto groups of the quinolone core typically chelate a magnesium ion, which is crucial for mediating the interaction with both the enzyme and the DNA. researchgate.net
Hydrogen Bonding: The drug molecule forms hydrogen bonds with specific amino acid residues in the enzyme's active site, such as serine and aspartic acid.
Hydrophobic Interactions: The aromatic rings of the quinolone structure engage in hydrophobic or pi-stacking interactions with DNA bases at the site of cleavage. nih.gov
These interactions lock the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to a buildup of toxic double-strand breaks and ultimately, cell death. nih.gov While these targets are primarily bacterial, quinoline derivatives have also been developed as inhibitors for eukaryotic enzymes, such as kinases, for cancer therapy. myskinrecipes.com
Table 2: Predicted Binding Interactions for Fluoroquinolone Analogs with Enzyme Targets
| Target Enzyme | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| HCV NS3 Helicase | Catalytic groove amino acids | Hydrogen bonding, hydrophobic interactions | -9.1 to -9.2 (for moxifloxacin, sparfloxacin) | nih.gov |
| S. pneumoniae Topoisomerase IV | ParC, ParE backbone residues | Magnesium chelation, hydrogen bonding | Not specified | researchgate.net |
| Breast Cancer Proteins (Caspase-3, BRCA1, Rb) | Various active site residues | Hydrogen bonding, hydrophobic interactions | -6.6 to -7.8 (for ferulic acid, quercetin (B1663063) with Rb) | biointerfaceresearch.com |
The interaction of any drug, including this compound, with its biological receptor is a dynamic process governed by molecular forces. americanpharmaceuticalreview.com A ligand binds to a specific recognition site on a receptor macromolecule, which can be an enzyme, a cell surface receptor, or a nuclear receptor. msdmanuals.com
The key principles governing these interactions include:
Affinity: The strength of the attraction between the ligand and the receptor. It is determined by the sum of all intermolecular forces.
Kinetics: The rates of association (k_on) and dissociation (k_off) determine how quickly a response is initiated and how long it lasts. The dissociation constant (K_D = k_off / k_on) is a measure of affinity. nih.gov
Specificity: The ability of a ligand to bind preferentially to one type of receptor over others, which is crucial for minimizing off-target effects. americanpharmaceuticalreview.com
Table 3: Types of Molecular Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Relative Strength | Reference |
|---|---|---|---|
| Electrostatic (Ionic) | Attraction between oppositely charged groups (e.g., amine and carboxylate). | Strong, long-range | americanpharmaceuticalreview.com |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Moderate, directional | americanpharmaceuticalreview.com |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by the entropy of water. | Weak, but collectively significant | americanpharmaceuticalreview.com |
| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles in nearby atoms. | Very weak | americanpharmaceuticalreview.com |
Cellular and Molecular Pathways
Beyond direct molecular interactions, quinoline derivatives can modulate complex cellular signaling pathways, leading to profound effects on cell proliferation and survival, such as inducing cell cycle arrest and apoptosis.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process is a common mechanism for anticancer agents. Various quinoline and flavonoid compounds have been shown to induce cell cycle arrest at different phases. nih.govmdpi.com
G1 Phase Arrest: Some compounds halt the cell cycle in the G1 phase, preventing cells from entering the DNA synthesis (S) phase. This is often achieved by inhibiting cyclin-dependent kinases (CDKs) like CDK2 and CDK4 or by upregulating CDK inhibitors such as p21 and p27. nih.govmdpi.com For example, the dietary compound luteolin (B72000) inhibits CDK2 and CDK4 activity, leading to G1 arrest. nih.gov A novel fluoroquinazoline derivative has also been shown to arrest the cell cycle of MCF-7 cells in the G1 phase. mdpi.com
G2/M Phase Arrest: Other compounds can cause arrest in the G2/M phase, preventing the cell from entering mitosis. This can be caused by the downregulation of key mitotic proteins like Cyclin B1 and CDC2 (also known as CDK1). nih.govnih.gov A synthetic quinolone analogue, CWC-8, was found to induce G2/M arrest in osteogenic sarcoma cells by increasing the protein levels of Cyclin B and CDK1. nih.gov
Table 4: Effects of Quinolone Analogs and Related Compounds on Cell Cycle Progression
| Compound | Cell Line | Arrest Phase | Key Modulated Proteins | Reference |
|---|---|---|---|---|
| Luteolin | HT-29 (Colon Cancer) | G1 and G2/M | ↓ CDK2, ↓ CDK4, ↓ Cyclin D1, ↓ Cyclin B1, ↓ CDC2 | nih.gov |
| CWC-8 (Quinolone Analogue) | U-2 OS (Osteosarcoma) | G2/M | ↑ Cyclin B, ↑ CDK1 | nih.gov |
| Compound 6e (Fluoroquinazoline) | MCF-7 (Breast Cancer) | G1 | Not specified | mdpi.com |
| THTMP (Phenolic Compound) | LN229 (Glioblastoma) | G1/S | ↓ CDK1, ↓ Cyclin A2, ↓ Cyclin E1/E2 | frontiersin.org |
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents work by triggering apoptosis in tumor cells. aging-us.com There are two primary pathways leading to apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases. aging-us.comnih.gov
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (like FasL or TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.gov
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It leads to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate initiator caspase-9. nih.gov
Execution Phase: Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases, primarily caspase-3. aging-us.comnih.gov Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov
Studies on the quinolone analogue CWC-8 demonstrated that it activates both pathways by increasing levels of Fas/CD95 (extrinsic), promoting the release of cytochrome c (intrinsic), and activating caspases-8, -9, and -3. nih.gov
Table 5: Modulation of Apoptotic Proteins by Quinolone-Related Compounds
| Compound | Pathway(s) Activated | Key Modulated Proteins | Cell Line | Reference |
|---|---|---|---|---|
| CWC-8 (Quinolone Analogue) | Extrinsic & Intrinsic | ↑ Fas/CD95, ↑ Cytochrome c, ↑ Active Caspase-8, -9, -3, ↑ Bax, ↓ Bcl-2 | U-2 OS | nih.gov |
| FLLL32 (Curcumin Analogue) | Extrinsic & Intrinsic | ↑ Cleaved Caspase-8, -9, -3, ↑ Cleaved PARP | HSC-3, SCC-9 | mdpi.com |
| DF (Toddalia asiatica fraction) | Extrinsic & Intrinsic | ↑ Active Caspase-8, -9, -3 | HT-29 | frontiersin.org |
Angiogenesis Modulation
No specific studies detailing the effect of this compound on angiogenesis were identified. Research on other quinoline derivatives has suggested potential anti-angiogenic properties, but these findings cannot be directly attributed to this compound.
Inhibition of Cellular Migration
There is a lack of specific data on the role of this compound in the inhibition of cellular migration. While some fluoroquinolone compounds have been shown to affect cell migration, this has not been specifically documented for this compound.
Poly (ADP-ribose) Polymerase (PARP) Cleavage
No information was found regarding the ability of this compound to induce PARP cleavage, a marker of apoptosis. The relationship between this specific compound and the PARP-mediated cell death pathway has not been established in the available scientific literature.
Metal Chelation and Redistribution Pathways
The metal chelation properties of the parent compound, 8-hydroxyquinoline (B1678124), and its derivatives are well-documented. nih.govnih.gov These compounds are known to bind various metal ions, which is a key aspect of their biological activity. nih.govnih.gov Fluoroquinolones, in general, are also recognized for their metal-chelating capabilities, which can influence their antibacterial and other biological effects. nih.gov However, specific studies detailing the metal chelation and redistribution pathways of this compound, including its affinity for different metal ions and the biological consequences of this chelation, are not available. Therefore, no data tables on this specific topic can be generated.
Computational and in Silico Approaches in Fluoroquinolinol Research
Molecular Docking Simulations for Target Binding Prediction
While molecular docking is a common technique used to study the binding of fluoroquinolones to biological targets like DNA gyrase, specific docking simulations for 8-Fluoroquinolin-3-ol have not been published. nih.govmdpi.com Studies on related quinoline (B57606) structures exist, but direct data for this compound is absent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed or published that specifically include this compound or its derivatives. QSAR studies in the literature are centered on other classes of quinolines, such as 8-hydroxyquinolines or pyrimido-isoquinolin-quinones, to correlate their chemical structures with antibacterial activities. researchgate.netbepls.comdergipark.org.trnih.gov
Chemoinformatics Tools for Predictive Analysis (e.g., Modified POM Analysis)
There are no records of chemoinformatics analyses, including methods like Petra, Osiris, and Molinspiration (POM) analysis, being specifically applied to this compound.
Advanced Research Directions and Therapeutic Prospects
Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging
The incorporation of a fluorine atom in the 8-Fluoroquinolin-3-ol scaffold makes it an intriguing candidate for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.
Synthesis of Fluorine-18 Labeled Analogues
A critical step in developing a PET tracer is the incorporation of a positron-emitting radionuclide, with Fluorine-18 ([¹⁸F]) being one of the most widely used due to its favorable physical and chemical properties. The synthesis of [¹⁸F]this compound would likely involve a nucleophilic substitution reaction on a suitable precursor molecule.
Hypothetical Synthesis Strategy:
A plausible synthetic route could involve a multi-step process starting from a protected quinolinol precursor bearing a suitable leaving group (e.g., nitro, trimethylammonium, or halogen) at the 8-position. This precursor would then be subjected to radiofluorination with [¹⁸F]fluoride, followed by deprotection to yield the final radiolabeled compound.
| Step | Description | Precursor/Reagent | Hypothetical Conditions |
| 1 | Synthesis of Precursor | e.g., 8-Nitroquinolin-3-ol with protecting group | Standard organic synthesis methods |
| 2 | Radiofluorination | [¹⁸F]Fluoride/Kryptofix 2.2.2 | High temperature, aprotic solvent (e.g., DMSO, Acetonitrile) |
| 3 | Deprotection | Acid or base hydrolysis | Mild conditions to preserve the radiolabel |
| 4 | Purification | High-Performance Liquid Chromatography (HPLC) | To ensure high radiochemical purity |
It is important to note that the development of an efficient and automated radiosynthesis protocol would be crucial for the clinical translation of any potential [¹⁸F]this compound tracer.
Applications in Neuroimaging for Disease Diagnostics (e.g., Alzheimer's Disease)
Quinoline (B57606) derivatives, particularly 8-hydroxyquinolines, have been investigated for their ability to chelate metal ions and interact with amyloid-beta (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. Given this precedent, [¹⁸F]this compound could potentially serve as a PET imaging agent for the in vivo detection of Aβ plaques.
The rationale for this application is based on the hypothesis that the this compound scaffold could be designed to bind with high affinity and specificity to Aβ aggregates. Upon intravenous administration, the radiotracer would cross the blood-brain barrier and accumulate in brain regions with high Aβ plaque density, allowing for their visualization by PET. This would be invaluable for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.
Design and Synthesis of Novel Hybrid Scaffolds for Enhanced Bioactivity
To enhance the therapeutic potential of this compound, it could be used as a core scaffold for the design and synthesis of novel hybrid molecules. This approach involves covalently linking the this compound moiety with other pharmacophores to create a single molecule with multiple biological activities or improved pharmacokinetic properties.
For instance, hybridizing this compound with fragments known to inhibit key enzymes implicated in neurodegenerative diseases, such as cholinesterases or monoamine oxidases, could lead to multi-target-directed ligands with enhanced efficacy for conditions like Alzheimer's or Parkinson's disease.
Table of Potential Hybrid Scaffolds and Their Rationale:
| Hybrid Partner | Therapeutic Rationale | Potential Target Disease |
| Acetylcholinesterase Inhibitor Fragment | To address cholinergic deficit | Alzheimer's Disease |
| Monoamine Oxidase Inhibitor Fragment | To modulate neurotransmitter levels | Parkinson's Disease, Depression |
| Antioxidant Moiety (e.g., Ferulic Acid) | To combat oxidative stress | Neurodegenerative Diseases |
| Metal Chelating Group | To modulate metal ion dyshomeostasis | Alzheimer's Disease |
The synthesis of such hybrids would involve well-established chemical ligation strategies, creating a diverse library of compounds for biological evaluation.
Investigation of Multi-Targeting Therapeutic Agents
The concept of multi-target-directed ligands (MTDLs) is a promising strategy for the treatment of complex multifactorial diseases like neurodegenerative disorders and cancer. The this compound scaffold, with its potential for diverse chemical modifications, is well-suited for the development of such agents.
By strategically introducing different functional groups at various positions of the quinoline ring, it is conceivable to design derivatives of this compound that can simultaneously interact with multiple biological targets. For example, in the context of Alzheimer's disease, a single derivative could be engineered to inhibit acetylcholinesterase, prevent Aβ aggregation, and chelate excess metal ions.
Development of High-Throughput Screening Methodologies for Drug Discovery
The discovery of novel therapeutic agents based on the this compound scaffold would be significantly accelerated by the development of high-throughput screening (HTS) methodologies. HTS allows for the rapid and automated testing of large libraries of chemical compounds against specific biological targets.
For this compound and its derivatives, HTS assays could be developed to screen for various activities, including:
Enzyme Inhibition: Assays to measure the inhibition of enzymes like acetylcholinesterase, BACE1, or various kinases.
Receptor Binding: Assays to determine the affinity of compounds for specific neurotransmitter receptors.
Protein Aggregation Inhibition: Assays to identify compounds that prevent the aggregation of proteins like amyloid-beta or tau.
Cell-Based Assays: High-content screening assays to assess the effects of compounds on cellular processes such as neuronal viability, oxidative stress, or inflammatory responses.
These HTS campaigns would generate large datasets to establish structure-activity relationships (SAR) and guide the optimization of lead compounds.
Future Therapeutic Applications and Clinical Translation Potential
While currently in the realm of prospective research, the therapeutic applications of this compound and its derivatives could be wide-ranging. Based on the known biological activities of the broader quinoline class of compounds, potential future applications include:
Neurodegenerative Diseases: As discussed, targeting Alzheimer's and Parkinson's diseases.
Oncology: Certain quinoline derivatives have shown anti-proliferative and anti-cancer properties.
Infectious Diseases: The quinoline scaffold is a well-known pharmacophore in antimalarial and antibacterial drugs.
The clinical translation of any promising this compound derivative would require a rigorous preclinical and clinical development pipeline. This would involve extensive in vitro and in vivo studies to evaluate efficacy, safety, pharmacokinetics, and pharmacodynamics, followed by phased clinical trials in human subjects. Although significant research and development would be necessary, the foundational chemistry of the this compound scaffold holds considerable promise for future therapeutic innovations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Fluoroquinolin-3-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis of fluoroquinolin derivatives typically involves halogenation and hydroxylation steps. For this compound, fluorination at the 8-position can be achieved via electrophilic substitution using fluorine gas or fluorinating agents (e.g., Selectfluor®), followed by hydroxylation at the 3-position under acidic or basic conditions. Reaction temperature and solvent polarity critically impact regioselectivity. For example, polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency .
- Data Note : Related compounds like 7-chloroquinolin-3-ol (CAS 1261454-55-0) show ~95% purity under optimized conditions, suggesting similar protocols may apply .
Q. How do the acid-base properties of this compound influence its solubility and reactivity?
- Methodology : The hydroxyl (-OH) group at position 3 contributes acidity (pKa ~8–10, comparable to phenol derivatives), while the fluorine atom at position 8 enhances electron-withdrawing effects, stabilizing the deprotonated form. Solubility can be modulated via pH adjustment: protonated forms (pH < pKa) are less water-soluble but more reactive in nucleophilic substitutions. UV-Vis spectroscopy and potentiometric titration are standard for pKa determination .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for quantifying this compound in environmental matrices?
- Methodology : Ionic liquid-based extraction (e.g., 1-octyl-3-methylimidazolium hexafluorophosphate) paired with HPLC-MS/MS offers high sensitivity (detection limits <1 ng/mL) for fluoroquinolones in aqueous samples. Column choice (C18 or phenyl-hexyl) and mobile phase (acetonitrile/0.1% formic acid) optimize resolution .
- Data Contradiction : While fluoroquinolones like flumequine degrade rapidly in soil (t½ = 5–15 days), fluorinated derivatives like this compound may exhibit prolonged persistence due to C-F bond stability. Soil column studies with LC-MS validation are recommended to resolve discrepancies .
Q. How can researchers address contradictions in degradation kinetics data for this compound across studies?
- Methodology : Apply systematic error analysis:
Control Variables : Standardize soil type (e.g., loam vs. clay), organic matter content, and microbial activity.
Cross-Validation : Compare HPLC, LC-MS, and microbial assay results to identify methodological biases.
Meta-Analysis : Use software (e.g., R or Python) to aggregate data from disparate studies, weighting results by sample size and detection limits .
Q. What experimental designs are optimal for studying the photostability of this compound?
- Methodology : Simulate sunlight exposure using xenon arc lamps (λ = 290–800 nm) in controlled chambers. Monitor degradation via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
